molecular formula C44H49N5O7Si B12401424 N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine

Cat. No.: B12401424
M. Wt: 788.0 g/mol
InChI Key: MNVZQAJPKHSSIB-FKRPTWKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.

Preparation Methods

The synthesis of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves several steps:

    Starting Material: Adenosine is used as the starting material.

    Protection of Amino Group: The amino group of adenosine is protected with a benzoyl group.

    Introduction of Protecting Groups: The 5’ and 2’ positions of adenosine are protected with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively.

    Formation of Key Intermediate: The key intermediate, N6-Benzoyl-5’-dimethoxytrityl-2’-tert-butyldimethylsilyl-adenosine, is formed.

    Final Product: The final product is obtained by reacting the intermediate with appropriate reagents and conditions.

Chemical Reactions Analysis

N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine undergoes various chemical reactions, including:

Scientific Research Applications

N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, it can bind to these receptors and modulate various signaling pathways. This can lead to effects such as vasodilation and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine is unique compared to other adenosine analogs due to its specific structure and functional groups. Similar compounds include:

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

These compounds share some structural similarities but differ in their specific applications and mechanisms of action .

Properties

Molecular Formula

C44H49N5O7Si

Molecular Weight

788.0 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37?,38+,42-/m1/s1

InChI Key

MNVZQAJPKHSSIB-FKRPTWKPSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@@H](C1OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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